3-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid
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Overview
Description
3-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid is a chemical compound that belongs to the class of benzoic acids substituted with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the reaction of 3-chlorobenzoic acid with 4H-1,2,4-triazole under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions under specific conditions.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Coupling Reactions: Coupling reagents like EDCI or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Major Products
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Coupling: Formation of amides or esters.
Scientific Research Applications
3-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of metal-organic frameworks (MOFs) and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, facilitating the formation of coordination complexes. These complexes can exhibit unique properties and activities, such as catalytic or biological functions. Additionally, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
- 2-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid
- 4-(2-(4-Methyl-4H-(1,2,4)triazol-3-ylsulfanyl)-acetylamino)-benzoic acid
- 4-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid
Uniqueness
3-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid is unique due to the presence of both a chlorine atom and a triazole ring on the benzoic acid scaffold. This combination imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C9H6ClN3O2 |
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Molecular Weight |
223.61 g/mol |
IUPAC Name |
3-chloro-2-(1,2,4-triazol-4-yl)benzoic acid |
InChI |
InChI=1S/C9H6ClN3O2/c10-7-3-1-2-6(9(14)15)8(7)13-4-11-12-5-13/h1-5H,(H,14,15) |
InChI Key |
JMKQXFPRKZOPTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C=NN=C2)C(=O)O |
Origin of Product |
United States |
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